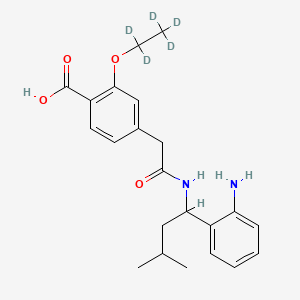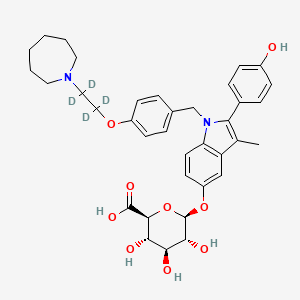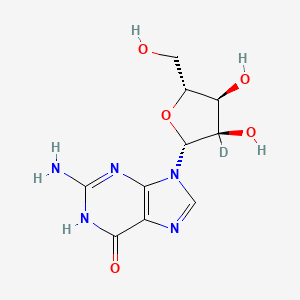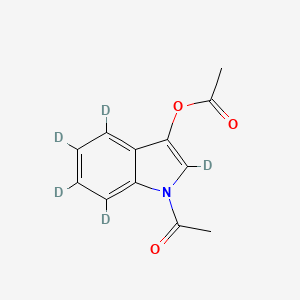
Z-Arg-Arg-4M|ANA (triacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Arg-Arg-4M|ANA (triacetate) is a compound known for its specificity as a substrate for cathepsin B, a type of protease enzyme. Upon degradation by cathepsin B, it releases a fluorescent product, 4M|ANA, which has an excitation wavelength of 355 nm and an emission wavelength of 430 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Arg-Arg-4M|ANA (triacetate) involves the coupling of Z-Arg-Arg with 4M|ANA under specific conditions. The reaction typically requires the use of protecting groups to ensure the selective formation of the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of Z-Arg-Arg-4M|ANA (triacetate) follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Z-Arg-Arg-4M|ANA (triacetate) primarily undergoes enzymatic degradation when exposed to cathepsin B. This reaction results in the cleavage of the compound and the release of the fluorescent product 4M|ANA .
Common Reagents and Conditions
The enzymatic reaction requires the presence of cathepsin B and is typically carried out in a buffered solution to maintain the enzyme’s activity. The reaction conditions include maintaining an optimal pH and temperature to ensure efficient degradation .
Major Products Formed
The major product formed from the enzymatic degradation of Z-Arg-Arg-4M|ANA (triacetate) is the fluorescent compound 4M|ANA, which can be detected and measured using fluorescence spectroscopy .
Scientific Research Applications
Z-Arg-Arg-4M|ANA (triacetate) is widely used in scientific research due to its specificity as a substrate for cathepsin B. Its applications include:
Biochemistry: Used to study the activity of cathepsin B and other proteases.
Cell Biology: Employed in assays to monitor protease activity in live cells.
Medicine: Utilized in research related to diseases involving protease dysregulation, such as cancer and neurodegenerative disorders.
Industry: Applied in the development of diagnostic tools and therapeutic agents targeting protease activity
Mechanism of Action
The mechanism of action of Z-Arg-Arg-4M|ANA (triacetate) involves its recognition and cleavage by cathepsin B. The enzyme binds to the substrate and catalyzes the hydrolysis of the peptide bond, resulting in the release of the fluorescent product 4M|ANA. This process allows researchers to measure the activity of cathepsin B by detecting the fluorescence emitted by 4M|ANA .
Comparison with Similar Compounds
Similar Compounds
Z-Arg-Arg-AMC (7-amino-4-methylcoumarin): Another substrate for cathepsin B that releases a fluorescent product upon cleavage.
Z-Phe-Arg-AMC: A substrate for cathepsin L, another protease enzyme, which also releases a fluorescent product upon degradation
Uniqueness
Z-Arg-Arg-4M|ANA (triacetate) is unique due to its high specificity for cathepsin B and the distinct fluorescent properties of its degradation product, 4M|ANA. This makes it a valuable tool for studying cathepsin B activity in various biological and medical research applications .
Properties
Molecular Formula |
C37H53N9O11 |
|---|---|
Molecular Weight |
799.9 g/mol |
IUPAC Name |
acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C31H41N9O5.3C2H4O2/c1-44-26-18-22(17-21-11-5-6-12-23(21)26)38-27(41)24(13-7-15-36-29(32)33)39-28(42)25(14-8-16-37-30(34)35)40-31(43)45-19-20-9-3-2-4-10-20;3*1-2(3)4/h2-6,9-12,17-18,24-25H,7-8,13-16,19H2,1H3,(H,38,41)(H,39,42)(H,40,43)(H4,32,33,36)(H4,34,35,37);3*1H3,(H,3,4)/t24-,25-;;;/m0.../s1 |
InChI Key |
JEFYKMXQUYUPQJ-FQFBWUQZSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B15142335.png)






